Fluindione - 1246820-41-6

Fluindione

Catalog Number: EVT-1483418
CAS Number: 1246820-41-6
Molecular Formula: C₁₅H₅D₄FO₂
Molecular Weight: 244.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fluindione is an oral anticoagulant belonging to the class of vitamin K antagonists (VKAs). [, , , ] It is derived from indanedione and is primarily marketed in France. [, , , , , ] Fluindione functions by inhibiting the activity of vitamin K epoxide reductase (VKOR), an enzyme crucial for the synthesis of active vitamin K-dependent clotting factors. [, , ] Its role in scientific research centers around its anticoagulant properties and its interactions with various enzymes and proteins, providing valuable insights into blood coagulation mechanisms and drug interactions. [, , , ]

Future Directions
  • Investigating the potential benefits of Fluindione in patients with CYP2C9 polymorphisms: Since CYP2C9 genotype seems to have a less pronounced effect on Fluindione response compared to other VKAs, further research could explore whether Fluindione could be a viable alternative for patients with CYP2C9 polymorphisms who experience adverse reactions to other VKAs. []

Warfarin

Compound Description: Warfarin is a coumarin derivative and a widely prescribed oral anticoagulant used for the prevention and treatment of thromboembolic disorders. It acts as a vitamin K antagonist (VKA) by inhibiting vitamin K epoxide reductase (VKOR), an enzyme crucial for the synthesis of active vitamin K-dependent clotting factors. []

Acenocoumarol

Compound Description: Acenocoumarol is another coumarin derivative and VKA commonly prescribed for the prevention and treatment of thromboembolic events. Like warfarin and Fluindione, it inhibits VKOR, leading to a reduction in the synthesis of active clotting factors. []

Relevance: Acenocoumarol, alongside warfarin, is often studied in comparison to Fluindione, particularly in the context of pharmacogenetics and patient response variability. [, , ] While all three compounds act as VKAs, their interaction with specific genetic polymorphisms and their overall effectiveness in different patient populations can vary. For instance, one study found that VKORC1 genotype significantly influenced acenocoumarol and fluindione responses. []

Phenprocoumon

Compound Description: Phenprocoumon is a coumarin-derived VKA widely used for long-term oral anticoagulation. Similar to other VKAs, it exerts its anticoagulant effect by inhibiting VKOR. []

Relevance: Phenprocoumon, along with warfarin, acenocoumarol, and Fluindione, has been investigated for its efficacy in inactivating VKOR. [] The research highlighted that while all four VKAs target VKOR, their efficacy and resistance profiles against various VKOR mutations can differ significantly.

Methylprednisolone

Compound Description: Methylprednisolone is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used to treat various inflammatory and autoimmune conditions. []

Relevance: While not structurally related to Fluindione, methylprednisolone is significant due to its potential drug interaction with VKAs, including Fluindione. [] Studies indicate that high-dose methylprednisolone can significantly potentiate the anticoagulant effects of VKAs, leading to an increased risk of bleeding. The exact mechanism of this interaction remains unclear but is thought to involve the inhibition of VKA metabolism by methylprednisolone.

Ketamine

Compound Description: Ketamine is a dissociative anesthetic with analgesic, sedative, and amnestic properties. It is used in various clinical settings, including anesthesia induction, pain management, and treatment-resistant depression. []

Relevance: In the context of Fluindione research, ketamine was identified as a potential confounding factor in a case study investigating a suspected drug interaction between Fluindione and bortezomib. [] While ketamine itself was not directly implicated in altering Fluindione's anticoagulant effects, its concurrent administration made it challenging to isolate the specific contribution of each drug to the observed clinical outcome.

Bortezomib

Compound Description: Bortezomib is a proteasome inhibitor primarily used in the treatment of multiple myeloma and mantle cell lymphoma. It works by blocking the action of proteasomes, which are responsible for degrading proteins within cells. []

Relevance: Bortezomib was investigated for its potential drug interaction with Fluindione. [] A case report described a patient on Fluindione therapy who experienced significantly elevated international normalized ratio (INR) levels after starting bortezomib treatment. This observation suggests a possible interaction between the two drugs, potentially mediated by bortezomib's inhibitory effect on cytochrome P450 2C9, an enzyme involved in Fluindione metabolism.

Aspirin

Compound Description: Aspirin is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties. It also exhibits antiplatelet effects by inhibiting cyclooxygenase-1 (COX-1), an enzyme involved in thromboxane A2 synthesis. []

Relevance: The combination of aspirin with Fluindione has been investigated for its efficacy in preventing thromboembolic events in high-risk patients with atrial fibrillation. [, ] While combining these drugs might offer enhanced protection against thrombosis, studies suggest that it can also increase the risk of bleeding complications. [, ] Therefore, the benefit-risk balance of this combination therapy needs to be carefully considered.

Soy Isoflavones (Genistein and Daidzein)

Compound Description: Genistein and daidzeine are naturally occurring isoflavones found in soybeans and soy products. They are classified as phytoestrogens due to their structural similarity to estrogen and their ability to bind to estrogen receptors in the body. []

Relevance: Soy isoflavones have been implicated in potentially influencing the effectiveness of VKA therapy, including Fluindione. [] A case report highlighted that soy isoflavones might interfere with Fluindione's absorption, metabolism, or excretion, leading to changes in its anticoagulant effects. [] The exact mechanisms underlying this potential interaction remain unclear and require further investigation.

Amoxicillin/Clavulanic Acid

Compound Description: Amoxicillin/clavulanic acid is a combination antibiotic consisting of amoxicillin, a beta-lactam antibiotic, and clavulanic acid, a beta-lactamase inhibitor. This combination is commonly used to treat various bacterial infections. [, ]

Relevance: While not directly affecting Fluindione's mechanism of action, amoxicillin/clavulanic acid has been reported to potentially increase the anticoagulant effects of Fluindione, leading to elevated INR levels. [, ] The exact mechanism of this interaction is not fully understood but might involve altering gut flora or affecting vitamin K production. This potential interaction highlights the importance of close INR monitoring when combining Fluindione with certain antibiotics.

Overview

Fluindione is an established oral anticoagulant used primarily for the prevention and treatment of thromboembolic disorders. It functions by inhibiting vitamin K-dependent clotting factors, thereby reducing the risk of blood clots. This compound is particularly significant in managing conditions such as atrial fibrillation and venous thromboembolism. The pharmacokinetic properties of fluindione have been studied extensively, revealing variability in response among different populations, especially in elderly patients .

Source and Classification

Fluindione is classified as a vitamin K antagonist and is part of the class of anticoagulants. It is synthesized from various chemical precursors, which contribute to its pharmacological effects. The compound is typically derived from synthetic routes that involve multiple steps of organic synthesis, ensuring high purity and efficacy for therapeutic use.

Synthesis Analysis

Methods and Technical Details

The synthesis of fluindione typically involves several chemical reactions that transform precursor compounds into the final product. Common methods include:

  1. Condensation Reactions: These reactions are essential for forming the core structure of fluindione.
  2. Reduction Reactions: Used to modify functional groups within the molecule, enhancing its anticoagulant properties.

A detailed example includes the use of high-performance liquid chromatography (HPLC) methods for quantifying fluindione in biological samples, which ensures accurate measurement during pharmacokinetic studies .

Molecular Structure Analysis

Structure and Data

Fluindione's molecular formula is C18H17ClF2N3O3C_{18}H_{17}ClF_2N_3O_3. The compound features a complex structure characterized by:

  • Chiral Centers: Contributing to its pharmacological activity.
  • Functional Groups: Including halogen substituents that enhance its binding affinity to vitamin K-dependent enzymes.

The three-dimensional structure can be analyzed through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformational dynamics.

Chemical Reactions Analysis

Reactions and Technical Details

Fluindione undergoes various chemical reactions that influence its pharmacokinetics and pharmacodynamics:

  1. Metabolism: Fluindione is metabolized primarily in the liver via cytochrome P450 enzymes, leading to several metabolites that may also possess anticoagulant activity.
  2. Interaction with Vitamin K: The mechanism involves competitive inhibition of vitamin K epoxide reductase, crucial for synthesizing clotting factors II, VII, IX, and X.

These reactions are critical for understanding dosing regimens and potential drug interactions.

Mechanism of Action

Process and Data

Fluindione works by inhibiting vitamin K-dependent clotting factors, which are essential for blood coagulation. The mechanism can be summarized as follows:

  1. Inhibition of Vitamin K Recycling: Fluindione prevents the conversion of vitamin K epoxide back to its active form, thereby reducing the synthesis of active clotting factors.
  2. Pharmacodynamic Variability: The response to fluindione can vary significantly among individuals due to genetic factors, age, and concurrent medications .

Clinical studies have shown that elderly patients often require lower doses due to increased sensitivity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fluindione exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 397.8 g/mol.
  • Solubility: Soluble in organic solvents such as methanol; limited solubility in water.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties are crucial for formulating dosage forms and ensuring patient safety during administration.

Applications

Scientific Uses

Fluindione has several applications in clinical settings:

  • Anticoagulation Therapy: Used to prevent stroke in patients with atrial fibrillation.
  • Thrombosis Management: Effective in treating deep vein thrombosis and pulmonary embolism.
  • Research Applications: Studied for its pharmacokinetic profiles in various populations, contributing to personalized medicine approaches .
Introduction to Fluindione

Historical Development and Clinical Adoption

Fluindione's development emerged from early 20th-century research into indandione derivatives as anticoagulants. Unlike the more widely known coumarin-based VKAs (e.g., warfarin), the indandione structure offered an alternative chemical scaffold for inhibiting vitamin K recycling. Early pharmacokinetic studies in the 1990s, notably the 1998 population analysis by Mentré et al., were pivotal in characterizing its behavior in humans [10]. This research revealed fluindione possesses a significantly prolonged elimination half-life (median: 69 hours) compared to some other VKAs, leading to a slower onset and offset of anticoagulant effect [10]. The study also established substantial interindividual variability in both pharmacokinetics (PK) and pharmacodynamics (PD), necessitating careful individualized dosing based on monitoring of the International Normalized Ratio (INR) [10].

Subsequent research focused on specific populations. A landmark 2012 study (the PREPA study) investigated fluindione specifically in octogenarian inpatients, confirming the high PK/PD variability observed earlier and identifying key factors influencing response: clearance decreased with advancing age and prior cordarone administration, while patients undergoing surgery exhibited increased sensitivity (lower IC50) [1]. This underscored the need for dose reduction and intensified monitoring in this vulnerable elderly population [1]. While initially investigated for a broad range of thromboembolic conditions (venous thrombosis, pulmonary embolism, permanent atrial fibrillation) [6], its clinical adoption became largely concentrated in specific regions, particularly France, where it maintained a presence despite the global dominance of warfarin and later, DOACs.

Classification Within Vitamin K Antagonists (VKAs)

Vitamin K antagonists are categorized primarily based on their core chemical structure, leading to two main classes: the 4-hydroxycoumarins and the 1,3-indandiones. Fluindione belongs to the 1,3-indandione derivatives, distinguishing it from the more prevalent coumarin-derived VKAs like warfarin, acenocoumarol, and phenprocoumon [8].

  • Shared Mechanism, Distinct Chemistry: Despite the structural difference, indandiones and coumarins share the same primary molecular mechanism of action: inhibition of vitamin K epoxide reductase (VKOR). This enzyme is essential for recycling oxidized vitamin K epoxide back to its active reduced hydroquinone form. By blocking this recycling, both classes deplete the active vitamin K cofactor required for the post-translational γ-carboxylation of glutamate residues on clotting factors II, VII, IX, and X, as well as anticoagulant proteins C and S. This results in the production of functionally impaired clotting factors unable to effectively participate in the coagulation cascade [8].
  • Comparative Toxicity Profile: Historically, the indandione class, including earlier members like phenindione and anisindione, gained a reputation for being associated with a higher incidence of non-hemorrhagic adverse effects, particularly hypersensitivity reactions affecting multiple organs, compared to coumarins [8]. This perceived higher toxicity profile significantly contributed to the limited global adoption of indandiones relative to coumarins. Fluindione, while considered a member of this class, has been reported to potentially have a somewhat improved tolerability profile compared to earlier indandiones, though it remains less commonly used worldwide than warfarin [8].
  • Pharmacokinetic Distinctions: Fluindione exhibits a long elimination half-life (median ~69 hours) [10], placing it closer to phenprocoumon (very long-acting) than to warfarin (intermediate-acting) or acenocoumarol (short-acting). This necessitates less frequent dosing once stabilized but contributes to a longer time to reach steady-state and a longer duration of effect after discontinuation compared to shorter-acting VKAs.

Table 1: Classification of Fluindione within Major VKA Classes

Feature4-Hydroxycoumarins1,3-Indandiones (Fluindione Class)
Core Chemical StructureBenzopyrone (Coumarin) ring with 4-OH groupIndane-1,3-dione ring system
Common ExamplesWarfarin, Acenocoumarol, PhenprocoumonFluindione, Phenindione, Anisindione
Primary MechanismVKOR InhibitionVKOR Inhibition
Typical Half-LifeShort (Acenocoumarol) to Very Long (Phenprocoumon)Long (Fluindione ~69h)
Historical Use PatternWidely adopted globallyLimited regional adoption (e.g., France)
Noted Safety ConcernBleeding risk (class effect)Higher incidence of non-hemorrhagic hypersensitivity (esp. early indandiones)

Global Regulatory Status and Market Exclusivity Patterns

Fluindione's regulatory approval and market presence exhibit a highly regionalized pattern, contrasting sharply with the global availability of coumarin-based VKAs like warfarin.

  • Primary Market: France represents the most significant and consistent market for fluindione (marketed as Previscan®). It has held regulatory approval in France for decades for the standard VKA indications: prevention and treatment of venous thromboembolism (VTE), prevention of systemic embolism in patients with prosthetic heart valves or atrial fibrillation [9] [2]. While precise sales figures are often proprietary, it has maintained a recognized position within the French anticoagulation landscape, particularly before the DOAC era and potentially in specific patient subgroups.
  • Limited or Withdrawn Presence: Regulatory status in other major markets is limited or has been withdrawn. It was previously available in some other European countries but has largely disappeared from formularies in regions like the UK, Germany, and Scandinavia over time. Similarly, it never gained significant traction or regulatory approval in North America (US and Canada) or key Asian markets like Japan [9] [6]. The DrugBank accession notes its status as "Approved, Withdrawn," reflecting this geographically restricted availability [6].
  • Market Exclusivity and Competition: Fluindione has long lost patent protection. It operates in a generic market within its limited regions of availability. Its market position has been significantly eroded by the advent of Direct Oral Anticoagulants (DOACs) such as apixaban (Eliquis®), rivaroxaban (Xarelto®), dabigatran (Pradaxa®), and edoxaban (Savaysa®/Lixiana®). DOACs offer advantages including fixed dosing without routine coagulation monitoring, fewer food and drug interactions, and in many large-scale trials, comparable or superior efficacy and safety profiles compared to VKAs for common indications like non-valvular AF and VTE treatment [4] [5]. This shift is evident in market analyses and clinical guidelines, which increasingly favor DOACs as first-line therapy [9]. Reports indicate the global fluindione market is highly specialized and relatively small compared to DOACs or even warfarin [9]. Market research forecasts project stability within its niche but without significant expansion, focusing on existing supply chains primarily servicing France and potentially a few other territories [9].
  • Manufacturing and Supply: Given its niche status, the number of active pharmaceutical ingredient (API) manufacturers and finished product suppliers for fluindione is limited. Market reports track suppliers primarily within Europe, reflecting its regional dependence [9]. Recent industry reports (2025) focus on analyzing constraints, drivers, and opportunities within this confined market space and forecasting supply-demand scenarios up to 2029 [9].

Table 2: Global Regulatory Status and Market Characteristics of Fluindione (Approx. 2025)

RegionRegulatory StatusPrimary Brand Name(s)Market Position & Key Trends
FranceApprovedPreviscan®Established niche, generic, facing DOAC competition
Other EUMostly Withdrawn/Not MarketedVarious (historically)Very limited to no availability
North AmericaNot Approved-No market presence
AsiaNot Approved (Major Markets)-No significant market presence
Rest of WorldMinimal/None-Highly unlikely to be a formulary agent

Properties

CAS Number

1246820-41-6

Product Name

Fluindione

IUPAC Name

2-(4-fluorophenyl)indene-1,3-dione

Molecular Formula

C₁₅H₅D₄FO₂

Molecular Weight

244.25

InChI

InChI=1S/C15H9FO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H

SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)F

Synonyms

2-(4-Fluorophenyl)-1H-indene-1,3(2H)-dione-d4; 2-(p-Fluorophenyl)-1,3-indandione-d4; LM 123-d4; Previscan-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.